Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate
Description
Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate is a polycyclic aromatic compound featuring a tetracene core (four linearly fused benzene rings) substituted with six propyl groups at positions 1,4,5,6,7,8 and two methyl ester groups at positions 2 and 2. The extended conjugation of the tetracene system, combined with bulky propyl substituents, imparts unique electronic and steric properties. However, experimental data on its synthesis and properties remain scarce in publicly available literature.
Properties
CAS No. |
323585-68-8 |
|---|---|
Molecular Formula |
C40H52O4 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate |
InChI |
InChI=1S/C40H52O4/c1-9-15-25-21-22-26-23-27-24-33-29(17-11-3)37(39(41)43-7)38(40(42)44-8)32(20-14-6)36(33)31(19-13-5)35(27)30(18-12-4)34(26)28(25)16-10-2/h21-24H,9-20H2,1-8H3 |
InChI Key |
QWUGYTPUZHSYPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C3=C(C4=C(C(=C(C(=C4C=C3C=C2C=C1)CCC)C(=O)OC)C(=O)OC)CCC)CCC)CCC)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetracene Core: The tetracene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of Propyl Groups: The propyl groups are introduced via Friedel-Crafts alkylation, using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the tetracene core with methanol in the presence of a strong acid catalyst like sulfuric acid to form the dimethyl ester groups at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and alkylation reactions efficiently.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
a. Dipropyl 3,6-Diphenyl-1,2-Dihydro-1,2,4,5-Tetrazine-1,2-Dicarboxylate ()
- Structure: Features a non-planar 1,2,4,5-tetrazine ring with two propyl ester groups and two phenyl substituents.
- Conjugation: The tetrazine ring lacks conjugation due to non-planar geometry (C=N bond length: 1.285 Å, N–N bond length: 1.401 Å), as confirmed by X-ray crystallography .
- Steric Effects : Propyl esters introduce moderate steric hindrance, but the smaller tetrazine ring (vs. tetracene) reduces overall bulk.
- Applications : Primarily studied for antitumor activity due to nitrogen-rich heterocyclic systems .
b. Dimethyl Terephthalate-d4 ()
- Structure : A benzene ring with two methyl ester groups at para positions, deuterated at 2,3,5,6 positions.
- Conjugation: Single aromatic ring with moderate conjugation (bandgap ~4.5 eV in analogous non-deuterated forms).
- Solubility : Methyl esters enhance solubility in polar solvents compared to propyl-substituted derivatives.
- Applications: Used as a monomer in polymer synthesis (e.g., polyethylene terephthalate) .
c. Dimethyl 5,6,7,8-Tetrahydronaphthalene-2,3-Dicarboxylate ()
Comparative Data Table
(hyp.) = Hypothetical values based on structural analogies.
Key Research Findings
Steric and Solubility Effects: The hexapropyltetracene derivative’s bulky propyl groups likely enhance solubility in non-polar solvents compared to methyl esters (e.g., dimethyl terephthalate) but may hinder crystallization . In contrast, the tetrazine derivative’s smaller propyl esters allow for easier crystal packing despite non-planarity .
Electronic Properties: Extended conjugation in tetracene systems typically reduces bandgaps (~1.5–2.5 eV in similar fused aromatics), favoring applications in optoelectronics. This contrasts sharply with the non-conjugated tetrazine ring (~3.5–4.0 eV) .
Biological Activity
Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings.
- Chemical Formula: C₁₅H₁₈O₄
- Molecular Weight: 270.31 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its effects on cellular mechanisms and potential therapeutic applications.
Antioxidant Activity
Recent studies indicate that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. For instance:
- Study Findings: Compounds with similar structures were shown to enhance the activity of antioxidant enzymes and reduce levels of reactive oxygen species (ROS) in human cell lines .
Antimicrobial Activity
Research has also suggested potential antimicrobial effects:
- Case Study: In a comparative study involving various organic compounds extracted from natural sources, similar PAHs demonstrated significant antimicrobial properties against several bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes .
Detailed Research Findings
The following table summarizes key research findings related to the biological activity of this compound and similar compounds:
The biological activities of this compound can be attributed to its structural features:
- Hydrophobic Interactions: The hexapropyl groups enhance the lipophilicity of the compound allowing for better interaction with cellular membranes.
- Electron Transfer: The presence of double bonds in the tetracene structure facilitates electron transfer processes that are crucial for antioxidant activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
